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Compound Name: 8-Iodooctan-1-amine

Cat. No.: B15620766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodooctan-1-amine is a versatile bifunctional building block of significant interest in

pharmaceutical synthesis. Its structure, featuring a primary amine and a terminal iodo group

connected by an eight-carbon aliphatic chain, allows for its incorporation into drug candidates

as a flexible linker. The primary amine serves as a nucleophile or a point for amide bond

formation, while the reactive carbon-iodine bond enables efficient alkylation of various

nucleophiles, making it an ideal component for tethering different pharmacophores. This dual

functionality is particularly valuable in the design of molecules such as targeted therapies,

including Proteolysis Targeting Chimeras (PROTACs), and inhibitors of enzymes like Histone

Deacetylases (HDACs) and Poly (ADP-ribose) Polymerases (PARPs), where precise spatial

orientation of binding moieties is crucial for activity.

The octyl chain provides a desirable degree of lipophilicity and conformational flexibility, which

can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of a drug

candidate. The following application notes provide a representative example of how 8-
iodooctan-1-amine can be employed in the synthesis of a hypothetical Histone Deacetylase

(HDAC) inhibitor.

Application Note: Synthesis of a Hypothetical
Histone Deacetylase (HDAC) Inhibitor
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Rationale

HDAC inhibitors are a class of anticancer agents that typically consist of three key structural

components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site,

a "cap" group that interacts with the protein surface, and a linker that connects these two

moieties. The length and flexibility of the linker are critical for optimal positioning of the ZBG

and the cap group to achieve potent inhibition. An eight-carbon chain, as provided by 8-
iodooctan-1-amine, offers a suitable length to span the distance between the active site and

the surface of the enzyme.

In this hypothetical example, 8-iodooctan-1-amine is used to connect a hydroxamic acid as

the ZBG to a benzamide cap group, resulting in the hypothetical HDAC inhibitor, N-(8-

(benzamido)octyl)hydroxamic acid.

Data Presentation

The key step involving 8-iodooctan-1-amine is the N-alkylation of a protected amine precursor

of the benzamide cap group. The following table summarizes the expected quantitative data for

this reaction.
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Step
Reactan
ts

Product Solvent
Temp
(°C)

Time (h)
Yield
(%)

Purity
(%)

1

8-

Iodoocta

n-1-

amine,

N-(4-

aminobe

nzyl)acet

amide

N-(4-((8-

aminooct

yl)amino)

benzyl)ac

etamide

DMF 80 12 85 >95

2

Product

from

Step 1,

Benzoyl

chloride

N-(4-((8-

benzami

dooctyl)a

mino)ben

zyl)aceta

mide

DCM 25 4 90 >98

3

Product

from

Step 2

N-(8-

(benzami

do)octyl)

hydroxa

mic acid

MeOH/H

2O
60 24 75 >99

Experimental Protocols

Protocol 1: N-Alkylation of N-(4-aminobenzyl)acetamide with 8-Iodooctan-1-amine

This protocol describes the nucleophilic substitution reaction to form the linker-cap group

conjugate.

Materials:

8-Iodooctan-1-amine (1.0 eq)

N-(4-aminobenzyl)acetamide (1.2 eq)
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Potassium carbonate (K₂CO₃) (3.0 eq)

Dimethylformamide (DMF)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of N-(4-aminobenzyl)acetamide (1.2 eq) in DMF, add potassium carbonate (3.0

eq).

Stir the suspension at room temperature for 15 minutes.

Add 8-iodooctan-1-amine (1.0 eq) to the reaction mixture.

Heat the reaction mixture to 80°C and stir for 12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to afford N-(4-((8-

aminooctyl)amino)benzyl)acetamide.

Protocol 2: Amide Coupling with Benzoyl Chloride

This protocol describes the formation of the benzamide cap group.
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Materials:

N-(4-((8-aminooctyl)amino)benzyl)acetamide (1.0 eq)

Benzoyl chloride (1.1 eq)

Triethylamine (Et₃N) (2.0 eq)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve N-(4-((8-aminooctyl)amino)benzyl)acetamide (1.0 eq) in DCM and cool the solution

to 0°C.

Add triethylamine (2.0 eq) to the solution.

Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 4 hours.

Quench the reaction with saturated aqueous NaHCO₃.

Separate the organic layer and wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The resulting crude N-(4-((8-benzamidooctyl)amino)benzyl)acetamide is used in the next

step without further purification.

Protocol 3: Hydrolysis to form the final Hydroxamic Acid
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This protocol describes the deprotection and formation of the zinc-binding hydroxamic acid

group.

Materials:

N-(4-((8-benzamidooctyl)amino)benzyl)acetamide (1.0 eq)

Hydroxylamine hydrochloride (excess)

Potassium hydroxide (excess)

Methanol (MeOH)

Water

Procedure:

Dissolve the crude product from Protocol 2 in a mixture of methanol and water.

Add an excess of hydroxylamine hydrochloride and potassium hydroxide.

Heat the mixture to 60°C and stir for 24 hours.

Cool the reaction mixture and adjust the pH to ~7 with 1M HCl.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer, filter, and concentrate.

Purify the final product, N-(8-(benzamido)octyl)hydroxamic acid, by preparative HPLC.
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Caption: General signaling pathway of HDAC inhibition.
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8-Iodooctan-1-amine
+ N-(4-aminobenzyl)acetamide

Step 1: N-Alkylation
(DMF, K2CO3, 80°C)

Intermediate 1:
N-(4-((8-aminooctyl)amino)benzyl)acetamide

Step 2: Amide Coupling
(Benzoyl Chloride, Et3N, DCM)

Intermediate 2:
N-(4-((8-benzamidooctyl)amino)benzyl)acetamide

Step 3: Hydrolysis
(NH2OH·HCl, KOH, MeOH/H2O)

Final Product:
Hypothetical HDAC Inhibitor

Click to download full resolution via product page

Caption: Synthetic workflow for the hypothetical HDAC inhibitor.
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[https://www.benchchem.com/product/b15620766#8-iodooctan-1-amine-as-a-building-block-
for-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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